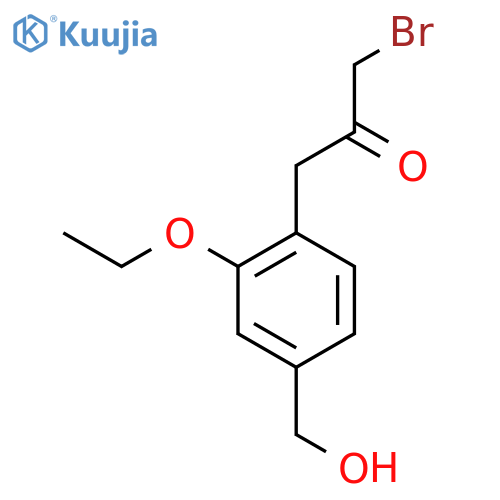

Cas no 1805848-33-2 (1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one)

1805848-33-2 structure

商品名:1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one

CAS番号:1805848-33-2

MF:C12H15BrO3

メガワット:287.149703264236

CID:4976161

1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one

-

- インチ: 1S/C12H15BrO3/c1-2-16-12-5-9(8-14)3-4-10(12)6-11(15)7-13/h3-5,14H,2,6-8H2,1H3

- InChIKey: UJRYCHKDSIICSM-UHFFFAOYSA-N

- ほほえんだ: BrCC(CC1C=CC(CO)=CC=1OCC)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 220

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 46.5

1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013018218-500mg |

1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one |

1805848-33-2 | 97% | 500mg |

790.55 USD | 2021-06-25 | |

| Alichem | A013018218-1g |

1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one |

1805848-33-2 | 97% | 1g |

1,519.80 USD | 2021-06-25 | |

| Alichem | A013018218-250mg |

1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one |

1805848-33-2 | 97% | 250mg |

484.80 USD | 2021-06-25 |

1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one 関連文献

-

Liang Wang,Li Song,Lei Li,Yifei Wang RSC Adv., 2014,4, 1567-1569

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

1805848-33-2 (1-Bromo-3-(2-ethoxy-4-(hydroxymethyl)phenyl)propan-2-one) 関連製品

- 857369-11-0(2-Oxoethanethioamide)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 1396872-59-5(4-({1-(2-cyclopentylacetyl)piperidin-4-ylmethoxy}methyl)benzonitrile)

推奨される供給者

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬